1,1,3,3-Tetramethyl-1,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)disiloxane
Overview
Description
The compound 1,1,3,3-Tetramethyl-1,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)disiloxane is a type of organosilicon compound known for its unique properties, which include hydrophobicity, flexibility, and thermal stability. These characteristics make it an interesting subject for research in materials science and chemistry.
Synthesis Analysis
The synthesis of related disiloxane compounds has been explored in several studies. For instance, a variety of 1,3-bis-(mesogens)-1,1,3,3-tetramethyl disiloxanes were synthesized and their chemical structures confirmed by spectroscopic methods such as 1H NMR, IR, and UV, along with elemental analysis . Another study reported the synthesis of poly[1,1-bis(trimethylsilyloxy)-3,3,5,5-tetramethyltrisiloxane] through anionic ring-opening polymerization . Additionally, bis(methoxyl hydroxyl)-functionalized disiloxanes and polysiloxane oligomers were prepared through a multi-step process involving hydrosilylation and methoxylation .
Molecular Structure Analysis
The molecular structure of disiloxane compounds can be complex and is often investigated using X-ray diffraction and various NMR techniques. For example, the crystal structure of a specific 1,3-bis-(4methylazobenzene-oxy-methyl)-1,1,3,3-tetramethyl disiloxane was studied using X-ray diffraction . The molecular structure of 1,2-bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane was determined in different phases, revealing conformational changes between the solid, liquid, and gas phases .
Chemical Reactions Analysis
The reactivity of disiloxane compounds can vary significantly. Novel organofunctional disiloxanes were obtained by reacting 1,3-bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane with aromatic amino compounds . In another study, the reaction of tetrafluorosilane with various amines led to the formation of compounds with a pentacoordinate silicon atom . Furthermore, 1,ω-bis(pseudo-pentacoordinated) 1,ω-difluoro-oligosilanes bearing 8-(dimethylamino)-1-naphthyl groups were synthesized, displaying unique thermal and photochemical stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of disiloxanes are influenced by their molecular structure. The phase behavior of synthesized disiloxanes was investigated using differential scanning calorimetry (DSC) and polarizing microscopy, with most compounds exhibiting liquid crystalline phase transition temperatures . The redox properties of related phosphorus-containing compounds were studied through electrochemical measurements, reflecting their molecular structure . The unusual conformational changes of 1,2-bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane between different phases suggest that the physical state can significantly affect the properties of these materials .
Scientific Research Applications
Synthesis and Characterization of Disiloxanes
Disiloxanes have been synthesized and characterized to develop materials with specific properties. For instance, novel hydroxyester disiloxanes were synthesized to create poly(siloxane-urethane) copolymers, showcasing unique properties (Pusztai, Nagy, & Wagner, 2012). This research underscores the importance of disiloxanes in fabricating materials with tailored characteristics for diverse applications.
Catalysis and Polymerization
Disiloxanes play a crucial role in catalysis and the polymerization of olefins. For example, disiloxanyl-bridged bis(indenyl) metallocenes exhibited unique catalysis behaviors for olefin polymerization (Song, Shackett, Chien, & Rausch, 1995). This research demonstrates the potential of disiloxanes in advancing polymer chemistry, offering pathways to new materials with desirable mechanical and chemical properties.
Advanced Materials Development
Disiloxanes contribute to the development of advanced materials, such as liquid epoxy curing agents for semiconductor devices, showing improved mechanical properties and thermal expansion control (Li & Xie, 2009). This highlights the role of disiloxanes in the electronics industry, particularly in enhancing the reliability and performance of semiconductor devices.
Energy Storage and Conversion
In the field of energy storage and conversion, disiloxanes have been used to enhance the performance of Li-ion battery electrolytes (Walkowiak, Waszak, Schroeder, & Gierczyk, 2010). The addition of disiloxane-based additives to electrolytes can improve battery efficiency and durability, showcasing the compound's potential in developing next-generation energy storage solutions.
Crosslinking and Material Properties Modification
The synthesis and application of disiloxanes in modifying material properties have been explored, with studies focusing on crosslinking mechanisms to enhance material characteristics (Yang & Peppas, 1983). This research area emphasizes the adaptability of disiloxanes in engineering materials with specific performance requirements, such as improved thermal stability or mechanical strength.
Safety And Hazards
Future Directions
As a widely used organic silicon intermediate, 1,1,3,3-Tetramethyldisiloxane has potential applications in the synthesis of other organosilicon compounds and in the production of silicone polymers or silicone resins . Its use as a reducing agent in various chemical reactions also opens up new possibilities for its application in organic synthesis .
properties
IUPAC Name |
[dimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]oxy-dimethyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F26OSi2/c1-48(2,7-5-9(21,22)11(25,26)13(29,30)15(33,34)17(37,38)19(41,42)43)47-49(3,4)8-6-10(23,24)12(27,28)14(31,32)16(35,36)18(39,40)20(44,45)46/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKNJUVZUHUEOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O[Si](C)(C)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O[Si(CH3)2CH2CH2C6F13]2, C20H20F26OSi2 | |
Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647766 | |
Record name | 1,1,3,3-Tetramethyl-1,3-bis((perfluorohexyl)ethyl)disiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
826.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetramethyl-1,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)disiloxane | |
CAS RN |
71363-70-7 | |
Record name | 1,1,3,3-Tetramethyl-1,3-bis((perfluorohexyl)ethyl)disiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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